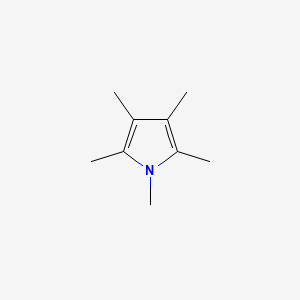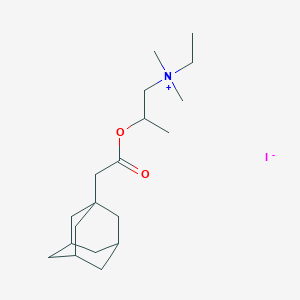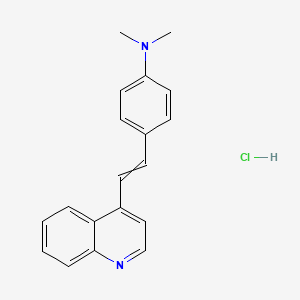
Quinoline, 4-(p-(dimethylamino)styryl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 4-(p-(dimethylamino)styryl)-, monohydrochloride is a nitrogen-based heterocyclic aromatic compound. It is known for its significant applications in medicinal and industrial chemistry. The compound exhibits a unique structure that combines a quinoline ring with a dimethylaminostyryl group, making it a versatile molecule in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 4-(p-(dimethylamino)styryl)-, monohydrochloride typically involves the reaction of quinoline derivatives with p-(dimethylamino)styryl compounds. One common method includes the use of transition-metal catalyzed reactions, which have gained prominence due to their efficiency and versatility . For instance, copper-catalyzed reactions are often employed to facilitate the formation of the quinoline scaffold .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes that utilize eco-friendly and reusable catalysts. Methods such as microwave-assisted synthesis and solvent-free reaction conditions are also explored to enhance the yield and reduce environmental impact .
化学反応の分析
Types of Reactions
Quinoline, 4-(p-(dimethylamino)styryl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrogenated quinoline derivatives .
科学的研究の応用
Quinoline, 4-(p-(dimethylamino)styryl)-, monohydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of Quinoline, 4-(p-(dimethylamino)styryl)-, monohydrochloride involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to therapeutic effects. For instance, it may inhibit the activity of certain enzymes involved in the replication of pathogens, thereby exhibiting antimicrobial properties .
類似化合物との比較
Similar Compounds
Quinolines: These compounds share the quinoline scaffold and exhibit similar chemical reactivity and biological activities.
Uniqueness
Quinoline, 4-(p-(dimethylamino)styryl)-, monohydrochloride is unique due to the presence of the dimethylaminostyryl group, which enhances its electronic properties and biological activity. This structural feature distinguishes it from other quinoline derivatives and contributes to its versatility in various applications .
特性
CAS番号 |
21970-53-6 |
|---|---|
分子式 |
C19H19ClN2 |
分子量 |
310.8 g/mol |
IUPAC名 |
N,N-dimethyl-4-(2-quinolin-4-ylethenyl)aniline;hydrochloride |
InChI |
InChI=1S/C19H18N2.ClH/c1-21(2)17-11-8-15(9-12-17)7-10-16-13-14-20-19-6-4-3-5-18(16)19;/h3-14H,1-2H3;1H |
InChIキー |
RMENITNYNPMFHY-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


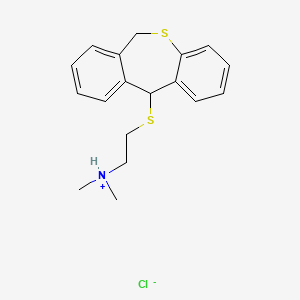

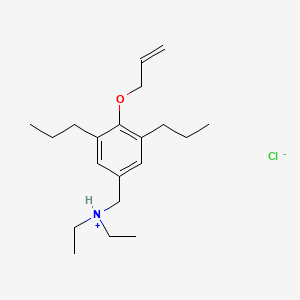
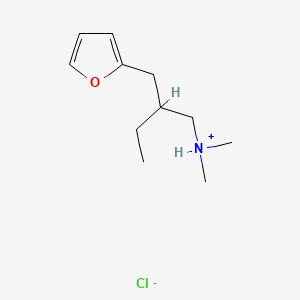


![Acetic acid, [(butylthioxostannyl)thio]-, 2-ethylhexyl ester](/img/structure/B13755280.png)
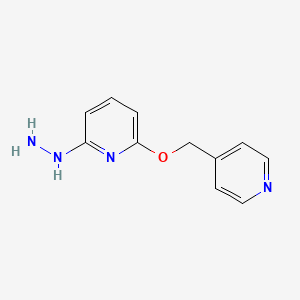
![2-[4-Chloro-2-fluoro-5-(2-propyn-1-yloxy)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile](/img/structure/B13755288.png)


